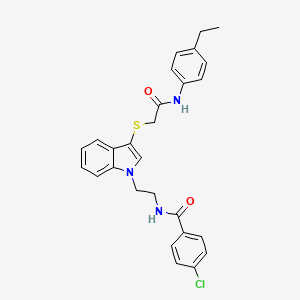

4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

This compound is a structurally complex benzamide derivative featuring a 4-chloro-substituted benzamide core linked via an ethyl chain to a 1H-indole moiety. The indole ring is further functionalized at the 3-position with a thioether group connected to a 2-oxoethylacetamide unit bearing a 4-ethylphenylamino substituent. The thioether linkage may enhance metabolic stability compared to oxygen-based ethers, while the 4-ethylphenyl group could modulate lipophilicity and binding interactions .

Properties

IUPAC Name |

4-chloro-N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O2S/c1-2-19-7-13-22(14-8-19)30-26(32)18-34-25-17-31(24-6-4-3-5-23(24)25)16-15-29-27(33)20-9-11-21(28)12-10-20/h3-14,17H,2,15-16,18H2,1H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUUGBZBDRWGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Thioether Linkage: This step involves the reaction of the indole derivative with a thioester or thiol compound.

Attachment of the Benzamide Group: The final step involves the acylation of the amine group with 4-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide generally involves multi-step organic reactions that include the formation of indole derivatives, thioether linkages, and amide bond formation. The detailed synthetic pathways often leverage existing methodologies for creating complex heterocycles and functional groups.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer. The underlying mechanisms often involve the inhibition of specific signaling pathways or enzymes crucial for tumor growth and survival .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, related compounds have shown promising inhibitory effects against carbonic anhydrase IX, which is overexpressed in various tumors. This inhibition can lead to reduced tumor growth and metastasis . Additionally, other studies have highlighted the ability of similar compounds to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

There is also evidence supporting the antimicrobial properties of this class of compounds. In vitro studies have demonstrated efficacy against various bacterial and fungal strains, surpassing standard antibiotics in some cases. The mechanism typically involves disruption of microbial metabolic processes or cell wall integrity .

Case Study 1: Anticancer Activity

A study focused on a series of indole-based compounds similar to this compound found that these compounds could significantly inhibit the proliferation of MDA-MB-231 cells. The study utilized flow cytometry to assess apoptosis rates and concluded that the compound induced cell death through a caspase-dependent pathway .

Case Study 2: Enzyme Inhibition

Another investigation into the inhibitory effects on carbonic anhydrase IX revealed that derivatives of this compound had IC50 values ranging from 10.93 nM to 25.06 nM, indicating high potency. The study employed molecular docking techniques to elucidate binding interactions within the enzyme's active site, providing insights into the structure–activity relationship (SAR) .

Comparative Data Table

| Compound | Target Activity | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| 4-chloro-N-(...) | Anticancer | Not specified | MDA-MB-231 |

| Similar Indole Derivative | Carbonic Anhydrase IX Inhibition | 10.93 - 25.06 nM | Human cancer cells |

| Related Compound | Acetylcholinesterase Inhibition | 2.7 µM | Various neurodegenerative models |

| Analogous Compound | Antimicrobial Activity | Varies by strain | S. aureus, K. pneumoniae |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues with Benzamide Cores

Key Differences :

- The target compound’s indole-thioether-ethylphenylamino side chain distinguishes it from simpler benzamide derivatives (e.g., ’s methoxyphenyl variant). This complexity may enhance selectivity in biological targets compared to less substituted analogues .

Indole-Containing Analogues

Key Differences :

- The target compound’s thioether linkage contrasts with the oxoacetamide group in ’s fluorobenzyl derivative. Thioethers may confer greater resistance to oxidative degradation .

Thioether/Acetamide-Functionalized Analogues

Key Differences :

Biological Activity

The compound 4-chloro-N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors, including chloroanilines and indole derivatives, under specific conditions. The synthetic route often includes steps such as thioether formation and amide coupling. The final product's structure is confirmed through techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly those involving the Bcl-2 family proteins. For instance, a study demonstrated its ability to downregulate Bcl-2 expression, leading to increased apoptosis in cancer cell lines such as A431 and Jurkat cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses antibacterial effects against several strains of bacteria, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) values indicate effective activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics .

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential and enhancing reactive oxygen species (ROS) production.

- Inhibition of Key Proteins : It inhibits proteins involved in cell survival, particularly Bcl-2, which is known to play a critical role in cancer cell resistance to therapy.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although further studies are needed to elucidate these mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Cell Line/Organism | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | A431 (cervical cancer) | 5.0 | Induction of apoptosis |

| Study 2 | Jurkat (T-cell leukemia) | 3.5 | Downregulation of Bcl-2 |

| Study 3 | S. aureus | 10.0 | Antibacterial activity |

Q & A

Q. Systematic structural modifications :

- Vary the 4-ethylphenyl group (e.g., replace with halogenated or methoxy-substituted aryl groups) to assess electronic effects on target binding .

- Modify the thioether linker (e.g., replace sulfur with oxygen or extend the alkyl chain) to evaluate steric and electronic impacts .

Bioassays : Test analogs against relevant targets (e.g., kinase inhibition assays, cellular viability screens) using dose-response curves (IC₅₀ values) .

Computational modeling : Perform molecular docking to predict binding modes with target proteins (e.g., using AutoDock Vina) and prioritize synthetic targets .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Rodent models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (%F). Collect plasma samples at timed intervals for LC-MS/MS analysis of Cmax , Tmax , and AUC .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track accumulation in target organs (e.g., liver, brain) .

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-HRMS .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media in cell studies) .

Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays [CETSA]) to confirm target engagement .

Batch analysis : Compare purity and stability of compound batches via HPLC and NMR to rule out degradation artifacts .

Q. What computational strategies aid in identifying novel biological targets for this compound?

- Methodological Answer :

- Phylogenetic profiling : Use databases like ChEMBL to identify structurally similar compounds with known targets (e.g., kinase inhibitors) .

- Reverse docking : Screen the compound against a protein library (e.g., PDB) using software like SwissDock to predict off-target interactions .

- Machine learning : Train models on bioactivity data (e.g., Tox21, PubChem BioAssay) to predict toxicity or polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.